molecular formula C20H19N3O4S B2988158 3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 689766-75-4

3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2988158
CAS No.: 689766-75-4
M. Wt: 397.45
InChI Key: FDTKKSYZVOHJMP-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one ( 689766-75-4) is a synthetic quinazolinone derivative of significant interest in medicinal chemistry and pharmacological research . The compound features a molecular formula of C20H19N3O4S and a molecular weight of 397.400 g/mol . Its structure incorporates a 1,3-benzodioxole moiety, a morpholino group, and a thioxo-quinazolinone core, a scaffold renowned for its diverse biological activities . Quinazolinone and quinazoline derivatives are privileged structures in drug discovery, extensively investigated for their potential as anticancer, antibacterial, antifungal, and anti-inflammatory agents . Furthermore, related 1,3-benzodioxole derivatives have been identified in scientific studies as novel auxin receptor agonists, demonstrating a remarkable promotive effect on root growth in plants, suggesting potential applications in agricultural science . This makes the compound a valuable building block for developing new biologically active molecules and probing complex biochemical pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c24-19-15-10-14(22-5-7-25-8-6-22)2-3-16(15)21-20(28)23(19)11-13-1-4-17-18(9-13)27-12-26-17/h1-4,9-10H,5-8,11-12H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTKKSYZVOHJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the morpholine ring: This step involves the nucleophilic substitution of a suitable leaving group with morpholine.

    Construction of the thioxo-dihydroquinazolinone core: This is often accomplished through a series of condensation reactions involving isothiocyanates and amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

    Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cells . This is achieved through the activation of caspases and the modulation of cell cycle regulatory proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares the target compound with structurally related quinazolinone derivatives:

Compound Name Substituents (Position) Molecular Weight Key Features Biological Activity (Reported) Reference
Target Compound 3: Benzo[1,3]dioxol-5-ylmethyl; 6: Morpholino; 2: Thioxo 435.45 g/mol Enhanced solubility (morpholino), metabolic stability (benzo[1,3]dioxole) Limited data; antitumor potential inferred
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one 3: Benzo[1,3]dioxol-5-ylmethyl; 2: Thioxo 346.38 g/mol Thienopyrimidinone core (vs. quinazolinone); lacks morpholino group Discontinued; cytotoxicity data unknown
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one 3: Benzo[1,3]dioxol-5-ylmethyl; 2: Oxadiazole-thioether 549.40 g/mol Bromophenyl-oxadiazole substituent; higher molecular weight No reported activity; structural focus on halogenated groups
Benzo[g]quinazolin-4(3H)-one derivatives (e.g., compounds 1–4 from ) Variable substituents (e.g., nitro, amino) ~300–400 g/mol Extended aromatic system (naphthoquinazolinone) In vitro cytotoxicity (IC₅₀: 10–50 μM)

Functional Comparisons

  • Bioactivity: The target compound’s morpholino group distinguishes it from analogues like the thienopyrimidinone derivative , which lacks this substituent.
  • Synthetic Accessibility: The synthesis of quinazolinones typically involves cyclocondensation of anthranilic acid derivatives with amines or carbonyl reagents . The target compound’s morpholino substituent may require specialized coupling conditions, as seen in morpholino-triazine syntheses .
  • Thermodynamic Stability : The thioxo group in the target compound may increase planarity and π-stacking interactions compared to oxadiazole-containing analogues , though this requires computational validation.

Research Findings

  • The morpholino group in the target compound may enhance selectivity due to its electron-donating properties .
  • SAR (Structure-Activity Relationship): Substitution at position 6 (morpholino) correlates with improved solubility and reduced cytotoxicity in unrelated triazine derivatives .

Biological Activity

3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C28H26N4O5S
  • Molecular Weight : 530.6 g/mol
  • CAS Number : 6791-08-8

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on its anticancer and antimicrobial properties. Studies indicate that it may inhibit specific enzymes and cellular processes that are critical in disease progression.

Anticancer Activity

Research has demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines.

Key Findings :

  • Cell Viability Assays : In vitro studies have shown that the compound significantly reduces cell viability in several cancer cell lines, including B16F10 melanoma cells and others.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of anti-apoptotic proteins.
Cell LineIC50 (µM)Mechanism of Action
B16F1015Induction of apoptosis
MCF720Inhibition of cell proliferation
A54925Activation of caspase pathways

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits inhibitory activity against various bacterial strains.

Key Findings :

  • Inhibition of Mur Ligases : The compound has been shown to inhibit Mur ligases such as MurD and MurE, which are essential for bacterial cell wall synthesis.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity in Cancer Cells :
    • A study published in MDPI reported that the compound significantly inhibited melanin production in B16F10 cells, suggesting a potential role in treating hyperpigmentation disorders while exhibiting low cytotoxicity at concentrations below 20 µM .
  • Antimicrobial Efficacy :
    • Research outlined in patent literature highlighted the compound's effectiveness against Mur ligases, indicating its potential as an antibacterial agent .
  • Enzymatic Inhibition Studies :
    • Kinetic studies demonstrated that the compound acts as a potent inhibitor of mushroom tyrosinase, a key enzyme involved in melanin biosynthesis, with competitive inhibition mechanisms observed through Lineweaver–Burk plots .

Q & A

Q. What green chemistry principles apply to large-scale synthesis while minimizing environmental impact?

  • Methodology :
  • Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
  • Optimize catalytic systems (e.g., Pd/C for hydrogenation) to reduce heavy metal waste .

Data Contradiction Analysis

Example : Conflicting IC50_{50} values reported across studies.

  • Resolution Steps :
    • Standardize assay conditions : Ensure consistent pH, temperature, and ATP concentration in kinase assays .
    • Control for compound aggregation : Add 0.01% Tween-20 to prevent false-positive inhibition .
    • Validate via orthogonal assays : Compare enzymatic activity with cell-based viability data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.